4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Overview
Description
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide: shares similarities with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its IUPAC name is 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. The molecular formula is with a molecular weight of approximately 393.85 g/mol.
Property | Value |
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IUPAC Name | 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Molecular Formula | C₁₇H₁₀ClF₂N₃O₂S |
Molecular Weight | 393.85 g/mol |
InChI Key | HMAUHYFQAUGNEP-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring and benzenesulfonamide moiety are known to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, impacting pathways relevant to inflammation and cancer.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures exhibit moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .
Case Studies
- Antitumor Activity : A study on thiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity in human glioblastoma and melanoma cell lines. The presence of electron-donating groups was crucial for improving activity .
- Antimicrobial Evaluation : Several thiazole-containing compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the significance of specific functional groups in enhancing biological activity:
- Thiazole Ring : Essential for anticancer properties.
- Chlorophenyl Group : Influences the compound's lipophilicity and interaction with cellular targets.
- Fluorine Substitution : Enhances biological potency by increasing electron density on the aromatic system.
Properties
IUPAC Name |
4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAUHYFQAUGNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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